2-(3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multicomponent reactions (MCRs). These reactions are efficient and allow for the incorporation of multiple functional groups in a single step. One common approach is the Ugi-Zhu three-component reaction, which can be coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents would be tailored to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy, thiophene, and pyrazole groups can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLPHENOXY)-N-(1H-PYRAZOL-3-YL)-N-(THIOPHEN-2-YLMETHYL)ACETAMIDE
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
What sets 2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its potential for electronic applications, while the pyrazole moiety contributes to its biological activity.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-13-4-2-5-14(10-13)22-12-17(21)19-16-7-8-18-20(16)11-15-6-3-9-23-15/h2-10H,11-12H2,1H3,(H,19,21) |
InChI Key |
IUZPDOGTZLFHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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